

# Quantifying Reactive Oxygen Species Using the Amplex Red/Resorufin Assay

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## Compound of Interest

Compound Name: Resorufin-d6

Cat. No.: B1442362

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## Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

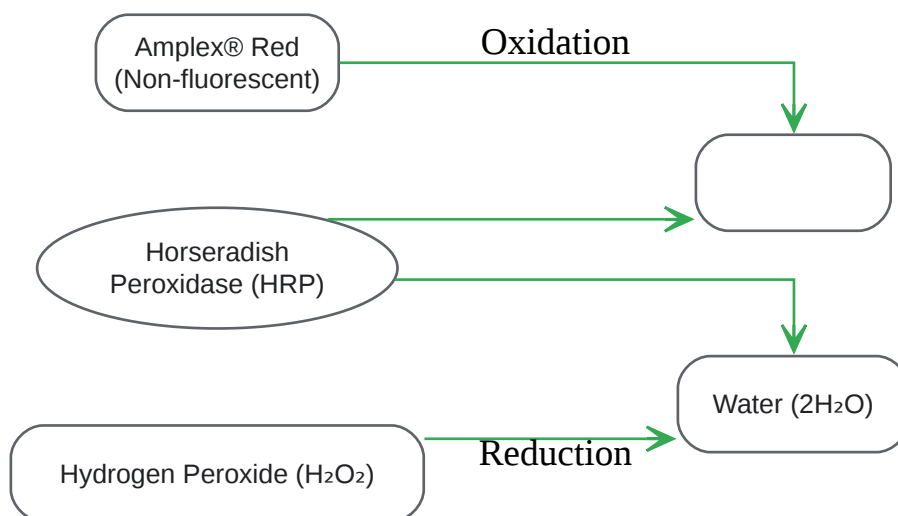
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making the accurate quantification of ROS a key aspect of biomedical research and drug development. The Amplex® Red/horseradish peroxidase (HRP) assay is a highly sensitive and specific method for the detection of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), a stable and membrane-permeable ROS. This assay relies on the HRP-catalyzed oxidation of the non-fluorescent Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent product, resorufin, in the presence of  $\text{H}_2\text{O}_2$ .<sup>[1][2]</sup> The fluorescence intensity is directly proportional to the amount of  $\text{H}_2\text{O}_2$  in the sample, allowing for precise quantification.<sup>[3]</sup> Resorufin's spectral properties, with excitation and emission maxima around 571 nm and 585 nm respectively, minimize interference from autofluorescence of biological samples.<sup>[4]</sup>

This document provides detailed protocols for quantifying  $\text{H}_2\text{O}_2$  using the Amplex® Red assay in various experimental systems, including cultured cells and isolated mitochondria. It also addresses the role of **Resorufin-d6** as a stable isotope standard for mass spectrometry-based validation.

## Principle of the Assay

The core of the assay is an enzymatic reaction where HRP catalyzes the reaction between Amplex® Red and  $\text{H}_2\text{O}_2$  in a 1:1 stoichiometry to produce the fluorescent compound resorufin.

[3]



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**Figure 1.** Reaction scheme of the Amplex® Red assay.

## Quantitative Data Summary

The following tables summarize typical quantitative data obtained using the Amplex® Red assay.

Table 1: Hydrogen Peroxide Standard Curve

This table presents representative data for a  $\text{H}_2\text{O}_2$  standard curve. The fluorescence is measured after a 30-minute incubation at room temperature, protected from light. Background fluorescence from a no- $\text{H}_2\text{O}_2$  control has been subtracted.

H <sub>2</sub> O <sub>2</sub> Concentration (μM)	Average Relative Fluorescence Units (RFU)	Standard Deviation
0	0	24
0.1	1,500	120
0.2	3,100	250
0.5	7,800	600
1.0	15,500	1,100
2.0	30,500	2,300
5.0	76,000	5,800

Data is illustrative and will vary based on instrument settings and reagent batches.[\[5\]](#)

Table 2: H<sub>2</sub>O<sub>2</sub> Release from Stimulated THP-1 Monocytes

This table shows the quantification of H<sub>2</sub>O<sub>2</sub> released from human THP-1 monocytic cells stimulated with various concentrations of Phorbol 12-myristate 13-acetate (PMA) for 60 minutes.

PMA Concentration (ng/mL)	H <sub>2</sub> O <sub>2</sub> Concentration (μM)	Standard Deviation
0 (Unstimulated)	0.25	0.05
10	0.85	0.12
25	1.50	0.20
50	2.10	0.25
100	2.55	0.30
150	2.60	0.32

Data adapted from studies on PMA-stimulated monocytes.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

Important Considerations:

- **Light Sensitivity:** The Amplex® Red reagent and resorufin are light-sensitive.[8] All steps involving these reagents should be performed while protected from light to avoid auto-oxidation and photodegradation.[8][9]
- **Thiols:** Resorufin is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol.[10]
- **Interference:** Reducing agents like NADH can interfere with the assay.[11]  
Carboxylesterases in some tissue samples can cause HRP-independent conversion of Amplex® Red to resorufin.[12]

### Protocol 1: Preparation of Reagents and H<sub>2</sub>O<sub>2</sub> Standard Curve

This protocol describes the preparation of stock solutions and a standard curve for H<sub>2</sub>O<sub>2</sub> quantification.

Materials:

- Amplex® Red reagent
- Dimethyl sulfoxide (DMSO), anhydrous
- Horseradish peroxidase (HRP)
- 3% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution
- 5X Reaction Buffer (e.g., 250 mM sodium phosphate, pH 7.4)
- Deionized water
- Black, flat-bottom 96-well microplate

Procedure:

- 1X Reaction Buffer: Prepare 1X reaction buffer by diluting the 5X stock with deionized water.
- Amplex® Red Stock Solution (10 mM): Dissolve the contents of a vial of Amplex® Red reagent in an appropriate volume of DMSO.<sup>[13]</sup> For example, dissolve 1 mg in 340 µL of DMSO.<sup>[12]</sup> Store unused aliquots at -20°C, protected from light.
- HRP Stock Solution (10 U/mL): Dissolve HRP in 1X reaction buffer to a final concentration of 10 U/mL.<sup>[10]</sup> Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- H<sub>2</sub>O<sub>2</sub> Stock Solution (~8.8 M): The concentration of commercial 3% H<sub>2</sub>O<sub>2</sub> is approximately 0.88 M.
- H<sub>2</sub>O<sub>2</sub> Working Solution (e.g., 1 mM): Prepare a fresh working solution of H<sub>2</sub>O<sub>2</sub> by diluting the stock solution in 1X reaction buffer. The exact concentration of the stock should be determined spectrophotometrically (extinction coefficient at 240 nm = 43.6 M<sup>-1</sup>cm<sup>-1</sup>).
- H<sub>2</sub>O<sub>2</sub> Standards: Prepare a serial dilution of the H<sub>2</sub>O<sub>2</sub> working solution in 1X reaction buffer to create standards ranging from 0 to 10 µM.
- Reaction Cocktail: Prepare a sufficient volume of the reaction cocktail for all standards and samples. For each 100 µL reaction, mix:
  - 50 µM Amplex® Red (e.g., 0.5 µL of 10 mM stock)
  - 0.1 U/mL HRP (e.g., 1 µL of 10 U/mL stock)
  - Make up to the final volume with 1X reaction buffer.
- Assay Plate Setup:
  - Add 50 µL of each H<sub>2</sub>O<sub>2</sub> standard in duplicate or triplicate to the wells of the 96-well plate.
  - Add 50 µL of the reaction cocktail to each well.
- Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
- Measurement: Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.<sup>[7][10]</sup>

- **Data Analysis:** Subtract the average fluorescence of the blank (0  $\mu\text{M}$   $\text{H}_2\text{O}_2$ ) from all other measurements. Plot the background-subtracted RFU versus the  $\text{H}_2\text{O}_2$  concentration to generate a standard curve.

## Protocol 2: Quantifying $\text{H}_2\text{O}_2$ Release from Cultured Cells

This protocol outlines the measurement of extracellular  $\text{H}_2\text{O}_2$  released from adherent or suspension cells.

### Materials:

- Cultured cells (e.g., THP-1, HeLa)
- Cell culture medium (phenol red-free)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Reagents from Protocol 1
- Stimulant of choice (e.g., PMA, growth factors)

### Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a desired density and allow them to adhere (for adherent cells) or grow to the desired concentration.
- **Cell Treatment:**
  - Remove the culture medium and wash the cells gently with pre-warmed PBS or HBSS.
  - Add the desired stimulant diluted in phenol red-free medium or buffer to the cells. Include an unstimulated control.
- **Sample Collection:** At desired time points, collect aliquots of the cell supernatant.
- **Assay Plate Setup:**

- Add 50  $\mu$ L of the collected cell supernatant to a new black 96-well plate.
- Prepare a  $\text{H}_2\text{O}_2$  standard curve in the same buffer/medium used for the cell treatment.
- Reaction: Add 50  $\mu$ L of the reaction cocktail (prepared as in Protocol 1) to each well containing the samples and standards.
- Incubation and Measurement: Follow steps 9 and 10 from Protocol 1.
- Data Analysis: Calculate the concentration of  $\text{H}_2\text{O}_2$  in each sample using the standard curve. Normalize the results to cell number or protein concentration if desired.

## Protocol 3: Measuring $\text{H}_2\text{O}_2$ Production by Isolated Mitochondria

This protocol is for measuring  $\text{H}_2\text{O}_2$  released from isolated mitochondria.

Materials:

- Isolated mitochondria
- Mitochondrial respiration buffer (e.g., MiR05)[[13](#)]
- Respiratory substrates (e.g., pyruvate, malate, succinate)
- Reagents from Protocol 1
- Superoxide dismutase (SOD) (optional)

Procedure:

- Reaction Setup: In a 96-well plate, add isolated mitochondria (e.g., 0.2 mg/mL final concentration) to pre-warmed respiration buffer.[[13](#)]
- Reaction Cocktail: Prepare a reaction cocktail containing 5  $\mu$ M Amplex® Red and 0.1 U/mL HRP in the respiration buffer.[[13](#)] Optionally, include SOD (e.g., 20-40 U/mL) to ensure all superoxide is converted to  $\text{H}_2\text{O}_2$ . [[14](#)]

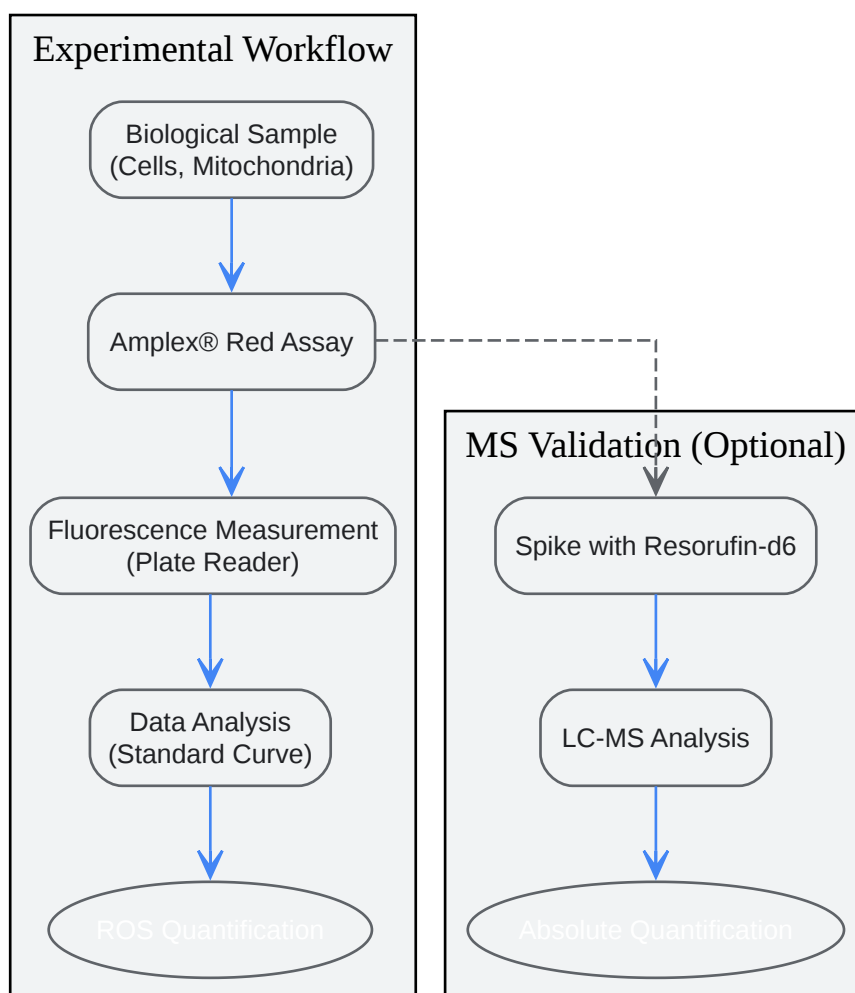
- **Baseline Measurement:** Add the reaction cocktail to the mitochondria and measure baseline fluorescence for a few minutes.
- **Initiate H<sub>2</sub>O<sub>2</sub> Production:** Add respiratory substrates to energize the mitochondria and initiate ROS production.
- **Kinetic Measurement:** Immediately begin measuring fluorescence kinetically over a desired period (e.g., 30-60 minutes) at 37°C.[13]
- **Calibration:** At the end of the experiment, add known amounts of H<sub>2</sub>O<sub>2</sub> to the wells to calibrate the fluorescence signal and calculate the rate of H<sub>2</sub>O<sub>2</sub> production.
- **Data Analysis:** Determine the rate of H<sub>2</sub>O<sub>2</sub> production (e.g., in pmol/min/mg of mitochondrial protein) from the calibrated kinetic data.

## Role of Resorufin-d6

**Resorufin-d6** is a deuterated, stable isotope-labeled version of resorufin.[15] It is not used as a fluorescent probe for ROS detection in the same manner as the Amplex® Red assay. Instead, its primary application is as an internal standard for quantitative analysis of resorufin by mass spectrometry (MS).[8][15][16]

In drug development and detailed mechanistic studies, it may be necessary to confirm that the fluorescence signal in the Amplex® Red assay is indeed from resorufin and to quantify its absolute amount with high precision. In such cases, a known amount of **Resorufin-d6** can be spiked into the sample. The sample is then analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the signal intensity of the endogenous, unlabeled resorufin to the deuterated standard, a highly accurate quantification can be achieved.



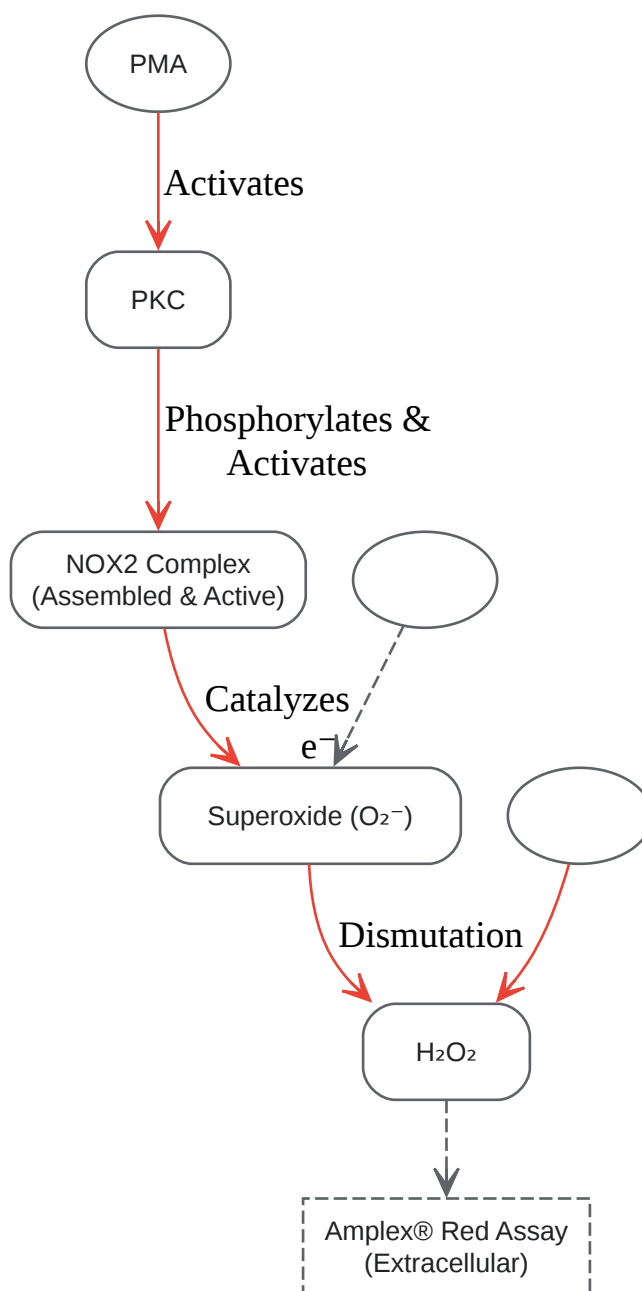


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**Figure 2.** Workflow for ROS quantification and validation.

## Signaling Pathway Example: NADPH Oxidase Activation

A common application of the Amplex® Red assay is to measure ROS produced by NADPH oxidases (NOX), a family of enzymes that generate superoxide. For instance, in phagocytic cells, stimulation with PMA activates Protein Kinase C (PKC), leading to the assembly and activation of the NOX2 complex. NOX2 then produces superoxide ( $O_2^-$ ), which is rapidly converted to  $H_2O_2$  by superoxide dismutase (SOD). This extracellular  $H_2O_2$  can be readily quantified by the Amplex® Red assay.



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**Figure 3.** PMA-induced NOX2 activation and H<sub>2</sub>O<sub>2</sub> production.

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